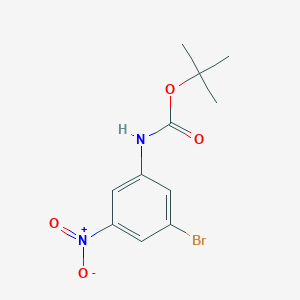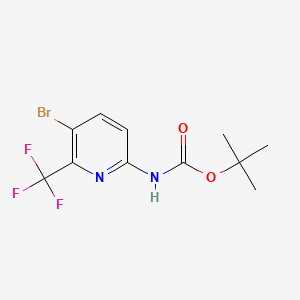
Methyl 2-amino-3-(3-fluorophenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(3-fluorophenoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a fluorophenoxy group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(3-fluorophenoxy)butanoate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction conditions often include the use of a base to neutralize the hydrochloric acid byproduct and to drive the reaction to completion . Another method involves the reaction of carboxylic acids with alcohols in the presence of a dehydrating agent to form esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(3-fluorophenoxy)butanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(3-fluorophenoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-(3-fluorophenoxy)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-3-(2-fluorophenoxy)butanoate
- Methyl 3-amino-3-(2-fluorophenyl)butanoate
- Methyl 2-amino-3-fluorobenzoate
Uniqueness
Methyl 2-amino-3-(3-fluorophenoxy)butanoate is unique due to the specific positioning of the fluorophenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H14FNO3 |
|---|---|
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
methyl 2-amino-3-(3-fluorophenoxy)butanoate |
InChI |
InChI=1S/C11H14FNO3/c1-7(10(13)11(14)15-2)16-9-5-3-4-8(12)6-9/h3-7,10H,13H2,1-2H3 |
InChI-Schlüssel |
HSSWJODBLPYXDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)OC)N)OC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)


![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)



![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)


![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)

